5,6-dimethoxy-1H-benzo[d]imidazol-2(3H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
5,6-dimethoxy-1,3-dihydrobenzimidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-13-7-3-5-6(4-8(7)14-2)11-9(12)10-5/h3-4H,1-2H3,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDWHIQOTSFCJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)NC(=O)N2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Classification and Structural Context of the Benzo D Imidazol 2 3h One System
The compound 5,6-dimethoxy-1H-benzo[d]imidazol-2(3H)-one belongs to the class of heterocyclic compounds. Its core structure is the benzo[d]imidazol-2(3H)-one system, which is a bicyclic molecule formed by the fusion of a benzene (B151609) ring and an imidazolone (B8795221) ring. researchgate.netmdpi.com The imidazole (B134444) portion is a five-membered ring containing two nitrogen atoms, and the "-one" suffix indicates the presence of a carbonyl group at the 2-position. This core is also referred to as a benzimidazolone or 2-hydroxybenzimidazole, existing in a keto-enol tautomerism, although the keto form is predominant.
The benzimidazole (B57391) nucleus is structurally similar to naturally occurring purine (B94841) bases, making it a "privileged scaffold" in medicinal chemistry. mdpi.comnih.gov The planarity of the fused ring system allows for significant π-stacking interactions. In the specific case of this compound, two methoxy (B1213986) groups (-OCH₃) are attached to the 5 and 6 positions of the benzene ring. These substituents significantly influence the molecule's electronic properties and spatial arrangement.
| Feature | Description |
| Core Scaffold | Benzo[d]imidazol-2(3H)-one |
| Parent Heterocycle | Benzimidazole |
| Key Functional Groups | Carbonyl (C=O) at C2, Secondary Amines (N-H) at N1 and N3, Two Methoxy (-OCH₃) groups |
| System Type | Fused bicyclic aromatic heterocycle |
| Tautomerism | Exists in a keto-enol equilibrium, with the keto form (benzimidazol-2-one) being the major tautomer. |
Historical Evolution of Synthetic Approaches to Substituted Benzo D Imidazol 2 3h Ones
The synthesis of the benzimidazole (B57391) core dates back to the 19th century, with the Phillips condensation—a reaction between o-phenylenediamines and carboxylic acids at high temperatures—being one of the earliest methods. The synthesis of the benzimidazol-2-one (B1210169) scaffold evolved from this foundation, typically involving the reaction of an o-phenylenediamine (B120857) with a one-carbon carbonyl synthon.
Historically, harsh reagents such as phosgene (B1210022) or its derivatives (e.g., triphosgene, carbonyldiimidazole) were commonly used to introduce the carbonyl group. Another classical approach involves the intramolecular cyclization of N-(2-aminophenyl)urethanes. Over time, research has focused on developing milder, safer, and more efficient synthetic routes. Modern methods often employ catalysts and less toxic reagents. For instance, the oxidative carbonylation of o-phenylenediamines using carbon monoxide and an oxidant is a more contemporary approach. The synthesis of specifically substituted derivatives like 5,6-dimethoxy-1H-benzo[d]imidazol-2(3H)-one requires the use of a correspondingly substituted starting material, namely 4,5-dimethoxy-1,2-phenylenediamine.
| Synthetic Era | Common Reagents/Methods | Key Characteristics |
| Early/Classical | Phosgene, Urea (B33335), Potassium Cyanate, Carbon Disulfide | Often required harsh conditions (high temperature/pressure) and toxic reagents. |
| Transitional | Carbonyldiimidazole (CDI), Triphosgene, Chloroformates | Offered milder alternatives to phosgene but still involved hazardous materials. |
| Modern | Catalytic Carbonylation (e.g., with CO, Pd catalysts), Green Chemistry Approaches | Focus on improved safety, higher yields, atom economy, and environmental sustainability. researchgate.net |
Significance of the 5,6 Dimethoxy Moiety Within Benzimidazolone Scaffolds
The two methoxy (B1213986) groups at the 5- and 6-positions of the benzene (B151609) ring are critical to the chemical and biological profile of the title compound. These groups exert a strong electron-donating effect (+M or mesomeric effect) on the aromatic system, increasing the electron density of the benzene ring. This electronic modification has several important consequences:
Modulation of Reactivity : The increased electron density can alter the susceptibility of the aromatic ring to electrophilic substitution and modify the acidity of the N-H protons on the imidazole (B134444) ring.
Influence on Biological Activity : In medicinal chemistry, methoxy groups are frequently incorporated into drug candidates to fine-tune their properties. They can enhance binding affinity to biological targets by forming hydrogen bonds (via the oxygen atom) or through favorable steric interactions. The dimethoxy substitution pattern is found in numerous biologically active molecules, where it contributes to target specificity and potency. nih.gov
Physicochemical Properties : The methoxy groups increase the lipophilicity of the molecule compared to the unsubstituted parent scaffold, which can influence its solubility and ability to cross biological membranes. They can also serve as metabolic sites for enzymatic O-demethylation in biological systems.
The symmetrical 5,6-substitution pattern is particularly noteworthy as it can lead to a more defined three-dimensional structure and specific interactions with receptor pockets or enzyme active sites.
Overview of Key Academic Research Trajectories for the Chemical Compound
While research specifically targeting 5,6-dimethoxy-1H-benzo[d]imidazol-2(3H)-one is part of a broader field, the academic trajectories for this compound can be inferred from studies on closely related analogues. The benzimidazolone scaffold is a cornerstone in the development of various therapeutic agents.
Key research areas include:
Kinase Inhibitors : Substituted benzimidazolones are investigated as inhibitors of various protein kinases, which are crucial targets in oncology. For example, derivatives of the related benzo[d]oxazol-2(3H)-one scaffold have been designed as potent c-Met kinase inhibitors for cancer therapy. nih.gov The 5,6-dimethoxy substitution pattern could be explored to optimize binding to the ATP-binding pocket of specific kinases.
Anticancer Agents : The benzimidazole (B57391) core is present in compounds designed to interact with DNA or inhibit enzymes critical for cancer cell proliferation, such as topoisomerases. nih.govnih.gov The electronic and steric properties conferred by the dimethoxy groups make this compound a valuable intermediate or target molecule in the synthesis of novel anticancer drugs.
Receptor Ligands : The structural rigidity and hydrogen bonding capabilities of the benzimidazolone core make it suitable for designing ligands for various receptors in the central nervous system. Related benzoxazolone derivatives have been developed as highly selective sigma-1 receptor ligands. researchgate.net
Scope and Objectives of the Comprehensive Research Compendium
Classical and Established Synthetic Pathways to the Core Structure
Traditional methods for the construction of the benzimidazolone core have been the bedrock of synthetic strategies for decades. These pathways, while sometimes requiring stringent reaction conditions, are well-documented and reliable.
Cyclization Reactions from Substituted 1,2-Phenylenediamines and Carbonyl Sources
A cornerstone of benzimidazolone synthesis is the cyclization of a substituted 1,2-phenylenediamine with a suitable one-carbon carbonyl source. In the case of this compound, the key precursor is 4,5-dimethoxy-1,2-phenylenediamine. This diamine undergoes a condensation reaction with various carbonylating agents to form the desired five-membered heterocyclic ring.
Commonly employed carbonyl sources include phosgene (B1210022), triphosgene, carbonyldiimidazole (CDI), and urea (B33335). The reaction with urea is often favored due to its lower toxicity compared to phosgene and its derivatives. The process typically involves heating the diamine and urea, which results in the elimination of ammonia (B1221849) and subsequent ring closure to furnish the benzimidazolone.
Table 1: Classical Cyclization Reaction Parameters
| Starting Material | Carbonyl Source | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 4,5-dimethoxy-1,2-phenylenediamine | Urea | N/A (Melt) | 150-180°C | High |
| 4,5-dimethoxy-1,2-phenylenediamine | Carbonyldiimidazole | Tetrahydrofuran (B95107) | Reflux | Good to High |
| 4,5-dimethoxy-1,2-phenylenediamine | Triphosgene | Toluene | 80-110°C | High |
Multi-Step Linear Synthesis Protocols from Precursors
In some instances, the target molecule is assembled through a linear sequence of reactions starting from more readily available precursors than the corresponding phenylenediamine. A common strategy involves the nitration of a substituted benzene (B151609) derivative, followed by reduction of the nitro groups to amines, and subsequent cyclization.
For the synthesis of this compound, a plausible multi-step sequence could commence with 1,2-dimethoxybenzene. This precursor would undergo dinitration to yield 1,2-dimethoxy-4,5-dinitrobenzene. The subsequent step involves the reduction of both nitro groups to form 4,5-dimethoxy-1,2-phenylenediamine. This intermediate can then be cyclized using a carbonyl source as described in the previous section to afford the final product.
Condensation and Rearrangement-Based Syntheses
Certain synthetic strategies may involve condensation reactions that lead to an intermediate which then undergoes a rearrangement to form the stable benzimidazolone ring system. While less common for the direct synthesis of this specific compound, such pathways are a part of the broader synthetic arsenal (B13267) for this class of heterocycles. These methods often provide access to complex derivatives that may not be easily accessible through direct cyclization.
Modern and Eco-Conscious Synthetic Innovations
In recent years, a significant focus in synthetic chemistry has been the development of more sustainable and efficient methodologies. These modern approaches aim to minimize waste, reduce energy consumption, and avoid the use of hazardous reagents.
Catalytic Synthesis under Mild Reaction Conditions
The use of catalysts has revolutionized the synthesis of benzimidazolones, allowing for reactions to proceed under milder conditions with greater efficiency and selectivity. Both metal-based and metal-free catalytic systems have been successfully employed.
Palladium-catalyzed carbonylation reactions represent a powerful tool for the synthesis of benzimidazolones. semanticscholar.org These methods can utilize carbon monoxide as the carbonyl source in a highly efficient manner. While specific examples for this compound are not extensively detailed in readily available literature, the general applicability of palladium catalysis to the formation of the benzimidazolone core from o-phenylenediamines is well-established.
Metal-free catalytic systems are also gaining prominence due to their lower cost and reduced environmental impact. These can involve organocatalysts or the use of reagents like hypervalent iodine compounds to facilitate the cyclization process under mild conditions.
Table 2: Modern Catalytic Synthesis Approaches
| Precursor | Carbonyl Source | Catalyst System | Solvent | Key Advantage |
|---|---|---|---|---|
| 4,5-dimethoxy-1,2-phenylenediamine | Carbon Monoxide | Palladium-based catalyst | Organic Solvent | High efficiency and atom economy |
| Substituted Ureas | N/A (Intramolecular) | Metal-free (e.g., base-catalyzed) | DMSO | Avoidance of toxic heavy metals |
Microwave-Assisted Synthesis Protocols for Accelerated Reaction Rates
Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating reaction rates, often leading to significantly reduced reaction times and improved yields. eurekaselect.comsemanticscholar.org The application of microwave irradiation to the synthesis of benzimidazolones has been shown to be highly effective.
The classical reaction of 4,5-dimethoxy-1,2-phenylenediamine with urea can be significantly expedited using microwave heating. This approach often allows the reaction to be completed in minutes as opposed to hours required for conventional heating, while maintaining high product yields. Furthermore, microwave-assisted syntheses can often be performed under solvent-free conditions, further enhancing their green credentials.
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Method | Typical Reaction Time | Temperature | Energy Input | Yield |
|---|---|---|---|---|
| Conventional Heating | Several hours | High (e.g., 180°C) | Conductive | Good to High |
| Microwave Irradiation | Minutes | Controlled | Dielectric | Often higher |
Solvent-Free and Green Solvent Methodologies
Solvent-free reactions, often facilitated by grinding or microwave irradiation, represent a prominent green approach. researchgate.netscispace.com One-pot solvent-free synthesis of benzimidazole (B57391) derivatives has been achieved by grinding reactants together, followed by heating, a method noted for its excellent atom economy. researchgate.net Microwave-assisted synthesis, another solvent-free technique, can rapidly generate intricate molecular frameworks, offering an environmentally benign and operationally simple alternative to conventional methods. scispace.com For instance, various benzimidazole derivatives have been synthesized under solvent- and catalyst-free conditions using microwave irradiation, resulting in good yields and short reaction times. researchgate.net Such protocols often involve the condensation of o-phenylenediamines with aldehydes or carboxylic acids. researchgate.netrsc.org
The use of green solvents, such as water or ethanol (B145695), is another cornerstone of these sustainable methodologies. researchgate.net Research has explored the synthesis of benzimidazole compounds in eco-friendly media, leading to improved yields and efficiency. researchgate.net For example, the condensation reaction of o-phenylenediamines with various carbon sources can be performed in greener solvents like ethanol at room temperature or under solvent-free conditions at elevated temperatures, often producing excellent yields. rsc.org
Table 1: Examples of Green Synthesis Conditions for Benzimidazole Derivatives This table is illustrative of general green methodologies for the benzimidazole scaffold, as specific data for the dimethoxy variant under these exact conditions is not detailed in the provided sources.
| Method | Carbon Source | Catalyst/Conditions | Solvent | Key Advantage |
| Grinding & Heating | Organic Acids | None | Solvent-Free | High atom economy, simplicity researchgate.net |
| Microwave Irradiation | Aldehydes, Isonitriles | Scandium(III) triflate | Solvent-Free | Rapid synthesis, operational simplicity scispace.com |
| Microwave Irradiation | Aldehydes | Alumina | Acetonitrile | Short reaction time, high yield |
| Conventional Heating | Aldehydes, Orthoesters | Polymeric-based solid acid | EtOH or Solvent-Free | Excellent yields, mild conditions rsc.org |
Flow Chemistry Applications in Benzimidazolone Synthesis
Flow chemistry has emerged as a transformative technology in organic synthesis, offering significant advantages over traditional batch processing, particularly for the synthesis of heterocyclic compounds like benzimidazolones. springerprofessional.desci-hub.se This technology enables superior control over reaction parameters such as temperature, pressure, and reaction time, leading to enhanced yields, higher purity, and improved safety, especially when dealing with hazardous intermediates or exothermic reactions. nih.govmdpi.com
The application of continuous-flow processing is highly beneficial for scalability, allowing for the efficient production of multi-gram quantities of the target compound. nih.gov A notable example is the 1,1′-carbonyldiimidazole (CDI)-promoted cyclocarbonylation of o-phenylenediamines to form the benzimidazol-2-one (B1210169) scaffold, which has been successfully translated from batch to flow conditions. nih.govresearchgate.net The use of Design of Experiment (DoE) methodologies in conjunction with flow reactors allows for rapid optimization of reaction conditions, maximizing productivity and purity. nih.gov
Flow chemistry is particularly advantageous for reactions that are difficult to control in batch reactors. It allows for the safe handling of toxic reagents and the in-situ generation of unstable intermediates, thereby improving operator safety and reducing environmental impact. mdpi.com The enhanced mass and heat transfer in microreactors can lead to cleaner reaction profiles and reduced formation of byproducts. mdpi.com This technology has been successfully applied to the synthesis of various complex heterocyclic scaffolds, demonstrating its potential for producing active pharmaceutical ingredients (APIs) and other high-value chemicals. springerprofessional.dedurham.ac.uk
Regioselectivity and Stereoselectivity Control in Synthetic Transformations
For the synthesis of substituted benzimidazolones like this compound, regioselectivity is a critical consideration. It dictates the specific placement of substituents on the benzimidazole core, which is crucial for the molecule's final properties. As this compound is an achiral molecule, stereoselectivity is not a factor in its synthesis.
Modern methods have been developed to achieve direct regioselective construction of benzimidazolones. One powerful strategy involves a palladium-catalyzed cascade C-N bond-forming process. acs.orgnih.gov This method couples monosubstituted ureas with differentially substituted 1,2-dihaloaromatic systems. A single palladium catalyst chemoselectively mediates two distinct C-N coupling events, allowing for the predictable and highly selective formation of complex benzimidazolones from simple starting materials. acs.orgnih.gov The regiocontrol stems from the catalyst's ability to discriminate between different halogen substituents on the aromatic ring and the preferential reactivity of the primary urea nitrogen atom. acs.org Other approaches for regioselective synthesis include the intramolecular N-arylation of o-bromophenylamidine precursors, which provides a route to specifically N-substituted benzimidazoles. rsc.org
Yield Optimization and Purity Enhancement Techniques in Preparative Synthesis
Maximizing yield and ensuring high purity are paramount in the preparative synthesis of this compound. Yield optimization is typically achieved through the systematic variation of reaction parameters, a process that can be accelerated using Design of Experiment (DoE) approaches, particularly in flow chemistry setups. nih.gov Key parameters that are often fine-tuned include temperature, reaction time, catalyst type and loading, and the molar ratio of reactants. For instance, in the synthesis of benzimidazolone from o-phenylenediamine (B120857) and urea, a patent describes achieving a yield of up to 98.5% by optimizing reaction temperature, time, and the use of a phase transfer catalyst in an organic solvent. google.com
Purity enhancement involves the removal of unreacted starting materials, catalysts, and byproducts. The choice of purification method depends on the physicochemical properties of the target compound and the impurities present. Common techniques include:
Recrystallization: This is a widely used method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool, whereupon the desired compound crystallizes out, leaving impurities in the solution. Ethanol is often used for recrystallizing benzimidazolone derivatives. nih.gov
Column Chromatography: For more challenging separations, silica (B1680970) gel column chromatography is employed. A solvent system (eluent) is chosen to move the components of the mixture through the silica stationary phase at different rates. This technique was used to purify bis-benzimidazole derivatives using a methanol/DCM solvent mixture. nih.gov
Trituration: This involves washing the crude solid product with a solvent in which it is insoluble, while the impurities are soluble. This simple washing procedure can significantly improve purity and is often used as a preliminary purification step. northwestern.edu
The final purity of the compound is typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and melting point determination. nih.gov
Scale-Up Considerations for Industrial and Preparative Research
Transitioning the synthesis of this compound from a laboratory setting to an industrial or large-scale preparative context introduces a unique set of challenges. The primary goals of scale-up are to ensure the process is safe, cost-effective, reproducible, and environmentally sustainable.
Safety: Reactions that are manageable on a small scale can become hazardous when scaled up. Exothermic reactions, for example, require robust thermal management to prevent runaway reactions. Continuous flow chemistry offers a significant safety advantage in this regard, as the small internal volume of the reactor minimizes the amount of hazardous material present at any given time and the high surface-area-to-volume ratio allows for highly efficient heat exchange. mdpi.com The use of flow reactors for catalytic hydrogenations, a common step in benzimidazole synthesis, has been investigated specifically to address safety concerns associated with this process at scale. acs.org
Cost and Efficiency: The cost of starting materials, reagents, and solvents becomes a critical factor at an industrial scale. Processes that are efficient in terms of atom economy and that utilize inexpensive, readily available starting materials are preferred. The cyclocarbonylation of o-phenylenediamine with reagents like urea remains a widely used approach due to its broad substrate scope and low cost. nih.gov Furthermore, the ability to recycle solvents, as described in some industrial methods, can significantly reduce both cost and waste. google.com
Process and Equipment: Batch reactors are traditionally used in industrial synthesis, but their limitations in heat and mass transfer can lead to inconsistent product quality and lower yields. Flow chemistry provides a compelling alternative for scale-up, as production can be increased simply by running the system for a longer duration or by "scaling out" (using multiple reactors in parallel) without re-optimizing the reaction conditions. nih.gov This approach was successfully used to generate kilogram quantities of a key benzimidazole intermediate on an H-Cube Midi flow reactor. acs.org The development of integrated and automated flow synthesis platforms further enhances efficiency and reproducibility for large-scale production. durham.ac.uk
Reactions at the Imidazolone (B8795221) Heterocyclic Moiety
The imidazolone portion of the molecule contains two nitrogen atoms and a carbonyl group, which are the primary sites for chemical transformations. These reactions typically involve the nucleophilicity of the nitrogen atoms or modifications involving the carbonyl group.
N-Alkylation and N-Acylation Reactions at Nitrogen Atoms
The nitrogen atoms of the benzimidazolone ring can undergo alkylation and acylation reactions. Due to the presence of two nitrogen atoms (N1 and N3), regioselectivity is a key consideration in these transformations. The reaction conditions, including the base, solvent, and electrophile, play a crucial role in determining the position of substitution.
N-Alkylation: The alkylation of the benzimidazolone nucleus typically occurs at the nitrogen atoms. In a related compound, 5-nitro-1H-benzo[d]imidazol-2(3H)-one, the imidazole (B134444) nitrogen was successfully alkylated using potassium carbonate as a base in the presence of a phase-transfer catalyst, tetra-n-butylammonium bromide, under mild conditions. researchgate.net This approach facilitates the reaction of various alkyl halides with the nitrogen atoms of the ring. For this compound, similar conditions would be expected to yield N-alkylated products. The reaction generally proceeds via deprotonation of the N-H group by a base, creating a nucleophilic anion that then attacks the alkylating agent. The choice of a base and solvent system can influence the regioselectivity between the N1 and N3 positions. For instance, the use of sodium hydride in tetrahydrofuran has been shown to be a promising system for N-1 selective alkylation in the related 1H-indazole scaffold. beilstein-journals.orgbeilstein-journals.org
N-Acylation: Acylation reactions introduce an acyl group onto the nitrogen atoms. These reactions are typically carried out using acyl chlorides or anhydrides in the presence of a base. Similar to alkylation, the reaction proceeds through the nucleophilic attack of the nitrogen atom on the electrophilic carbonyl carbon of the acylating agent. nih.gov In related heterocyclic systems like 1,5-benzodiazepines, differentiation between two possible acylation sites can be influenced by factors such as intramolecular hydrogen bonding. researchgate.net For this compound, acylation would likely occur at either the N1 or N3 position, with the potential for di-acylation under forcing conditions.
| Reaction Type | Reagents and Conditions | Product Type | Key Observations |
|---|---|---|---|
| N-Alkylation | Alkyl halide, K₂CO₃, Tetra-n-butylammonium bromide (catalyst) | N-alkylated benzimidazolone | Mild conditions, often proceeds with good yield. researchgate.net |
| N-Alkylation | Alkyl bromide, NaH, THF | Predominantly N-1 alkylated product | High regioselectivity observed in related indazole systems. beilstein-journals.org |
| N-Acylation | Acyl chloride or anhydride, Base (e.g., pyridine, triethylamine) | N-acylated benzimidazolone | Thermodynamic and kinetic factors can control product distribution. nih.gov |
Electrophilic and Nucleophilic Substitution on the Heterocyclic Ring
Direct substitution on the carbon atom of the heterocyclic ring is less common. The C2 carbon is part of a carbonyl group, making it electrophilic and susceptible to nucleophilic attack, though this often leads to ring-opening. Electrophilic substitution on the heterocyclic ring is generally difficult due to the electron-withdrawing nature of the adjacent carbonyl group.
Nucleophilic substitution reactions are a cornerstone in the synthesis of many substituted benzimidazole derivatives, often involving the displacement of a leaving group on a pre-functionalized ring. researchgate.net However, for the parent this compound, which lacks a suitable leaving group on the heterocycle, such reactions are not straightforward. Reactions would likely require activation of the carbonyl group or proceed under harsh conditions.
Ring-Opening and Re-Cyclization Pathways of the Imidazolone
The imidazolone ring can undergo ring-opening reactions, typically under hydrolytic conditions (strong acid or base), which cleave the amide bonds. The initial product of hydrolysis would be a substituted o-phenylenediamine derivative. This intermediate can then be used to synthesize other fused heterocyclic systems through re-cyclization with different reagents. For instance, condensation of the resulting diamine with dicarbonyl compounds or their equivalents can lead to the formation of new, larger heterocyclic rings such as benzodiazepines. nih.gov
Ring-opening can also be initiated by strong nucleophiles attacking the carbonyl carbon. Subsequent rearrangement or reaction can lead to different heterocyclic structures. For example, in related systems, reactions involving ring-opening followed by cyclization are used to synthesize novel heterocycles like 1-azaazulenes elsevierpure.com or to achieve ring expansion. beilstein-journals.org
Reactivity of the 5,6-Dimethoxy Benzene Ring
The benzene ring of this compound is activated towards electrophilic aromatic substitution due to the presence of two electron-donating methoxy (B1213986) groups.
Electrophilic Aromatic Substitution Patterns and Regiochemical Control (e.g., Nitration, Halogenation)
Electrophilic aromatic substitution (SEAr) is a key class of reactions for functionalizing the benzene portion of the molecule. wikipedia.org The outcome of these reactions is dictated by the directing effects of the substituents already present on the ring. libretexts.org
In the case of this compound, the most activated positions for electrophilic attack are C4 and C7, which are ortho to the methoxy groups. The powerful activating effect of the two adjacent methoxy groups is expected to dominate the regioselectivity.
Nitration: Nitration of the benzimidazolone ring system has been shown to be effective. For example, the nitration of 1,3-dihydro-2H-benzimidazol-2-one with a mixture of potassium nitrate (B79036) and sulfuric acid yields 4,5,6-trinitro-1,3-dihydro-2H-benzimidazol-2-one. mdpi.com For the 5,6-dimethoxy analog, nitration with nitric and sulfuric acid would be expected to introduce nitro groups at the C4 and/or C7 positions. The reaction conditions would need to be controlled to prevent over-nitration or oxidative degradation.
Halogenation: Halogenation, such as bromination or chlorination, would also be directed to the 4 and 7 positions. uomustansiriyah.edu.iq These reactions are typically carried out using the halogen (e.g., Br₂) in the presence of a Lewis acid catalyst or in a suitable solvent. msu.edu Palladium-catalyzed C-H activation has also been employed for the regioselective halogenation of related benzodiazepinones, offering another route to functionalized aromatic rings. nih.gov
| Reaction | Typical Reagents | Predicted Major Product(s) | Rationale |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 4-Nitro and/or 7-Nitro derivatives | Strong activation and ortho-directing effect of the 5- and 6-methoxy groups. mdpi.comminia.edu.eg |
| Halogenation (Bromination) | Br₂, FeBr₃ or CH₃COOH | 4-Bromo and/or 7-Bromo derivatives | The methoxy groups strongly activate the ortho positions for electrophilic attack. uomustansiriyah.edu.iqmsu.edu |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | 4-Alkyl and/or 7-Alkyl derivatives | Subject to potential side reactions; the nitrogen atoms can coordinate with the Lewis acid catalyst. wikipedia.org |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Acyl and/or 7-Acyl derivatives | Generally less prone to rearrangement than alkylation; deactivation of the ring after one substitution. uomustansiriyah.edu.iq |
Functional Group Interconversions on the Aromatic Ring
The methoxy groups on the benzene ring can be chemically modified. A common transformation is ether cleavage to yield the corresponding dihydroxybenzimidazolone. This demethylation is typically achieved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). The resulting catechol-like structure could then undergo further reactions, such as oxidation or serve as a precursor for the synthesis of other fused ring systems.
Condensation and Cycloaddition Reactions Involving the Core Structure
The benzimidazolone core, including this compound, is a versatile scaffold for various condensation and cycloaddition reactions to construct more complex heterocyclic systems. These reactions often leverage the nucleophilic character of the nitrogen atoms and the reactivity of the aromatic ring.
One common approach involves the condensation of o-phenylenediamine derivatives with carboxylic acids or their equivalents under harsh dehydrating conditions, using reagents like polyphosphoric acid or strong mineral acids, to form the benzimidazole ring system. nih.gov Another method utilizes the condensation of o-phenylenediamines with aldehydes in the presence of an oxidizing agent. nih.gov
More advanced strategies focus on the intramolecular cyclization of appropriately substituted precursors. For instance, an efficient method for synthesizing benzimidazoles involves an amidine formation followed by an oxidative cyclization sequence. This approach allows for diversity in the C4-C7 positions of the benzimidazole core. nih.gov The cyclization can be mediated by reagents like PIDA (phenyliodine diacetate) or through copper-catalyzed oxidation, providing access to both N-H and N-alkylated benzimidazoles. nih.gov
Furthermore, the benzimidazolone structure can participate in cycloaddition reactions. For example, azomethine ylides can be generated from precursors like 11H-benzo nih.govacs.orgimidazo[1,2-a]indol-11-one and amino acids. These ylides can then undergo [3+2] cycloaddition reactions with dipolarophiles such as cyclopropenes and maleimides to create complex spiro-fused heterocyclic systems. nih.gov
Metal-Catalyzed Cross-Coupling Reactions for Peripheral Functionalization
Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of the benzimidazolone core, allowing for the introduction of a wide range of substituents onto the aromatic ring. These reactions are crucial for modifying the properties of the molecule for various applications.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form carbon-carbon bonds between an organoboron compound and an organic halide or triflate. For benzimidazolone derivatives, this reaction is particularly useful for functionalizing the 5(6)-position. researchgate.net The reaction typically employs a palladium catalyst, such as PdCl2, with a suitable ligand like SPhos (2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl), and a base. researchgate.net Microwave-assisted conditions can significantly enhance the reaction efficiency. researchgate.netresearchgate.net The Suzuki-Miyaura coupling is compatible with a variety of functional groups on both the benzimidazolone scaffold and the boronic acid coupling partner. nih.govacs.orgresearchgate.net
Heck Reaction: The Heck reaction, another palladium-catalyzed process, forms a carbon-carbon bond between an unsaturated halide and an alkene. wikipedia.orgorganic-chemistry.org This reaction is a valuable method for introducing alkenyl substituents onto the benzimidazolone ring. Palladium complexes with N-heterocyclic carbene (NHC) ligands, derived from benzimidazolium salts, have been shown to be effective catalysts for the Heck reaction. researchgate.net The reaction conditions, such as catalyst loading and reaction time, can be optimized to achieve excellent catalytic activity. researchgate.net
Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org It is a key method for introducing alkynyl groups onto the benzimidazolone core, which are valuable for further transformations. The reaction is typically carried out in the presence of a base and can be performed under mild conditions. wikipedia.org The development of copper-free Sonogashira protocols has also expanded its applicability. organic-chemistry.org
Stille Coupling: The Stille reaction couples an organotin compound with an organic halide or pseudohalide, catalyzed by palladium. wikipedia.orgorganic-chemistry.org While effective for C-C bond formation on the benzimidazolone scaffold, the toxicity of organotin reagents is a significant drawback. organic-chemistry.orglibretexts.org
| Reaction | Catalyst System | Coupling Partners | Bond Formed | Key Features |
|---|---|---|---|---|
| Suzuki-Miyaura | Palladium / Ligand (e.g., SPhos) | Organoboron compound + Organic halide/triflate | C-C (Aryl-Aryl, Aryl-Vinyl) | High functional group tolerance, microwave enhancement. researchgate.netresearchgate.net |
| Heck | Palladium / Ligand (e.g., NHC) | Alkene + Organic halide/triflate | C-C (Aryl-Alkenyl) | Forms substituted alkenes. wikipedia.orgresearchgate.net |
| Sonogashira | Palladium / Copper(I) co-catalyst | Terminal alkyne + Organic halide/triflate | C-C (Aryl-Alkynyl) | Mild reaction conditions. wikipedia.orgorganic-chemistry.org |
| Stille | Palladium | Organotin compound + Organic halide/triflate | C-C (Aryl-Aryl, Aryl-Vinyl, etc.) | Versatile but uses toxic reagents. wikipedia.orgorganic-chemistry.org |
Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocycles, including the benzimidazolone core. This approach avoids the need for pre-functionalized starting materials, such as halides or organometallics.
Palladium-catalyzed C-H functionalization is a prominent method. nih.govrsc.org For benzimidazoles, the C2-position is often the most reactive site for direct C-H activation, facilitated by various transition metal catalysts including palladium, rhodium, nickel, and cobalt. researchgate.net Rhodium(III)-catalyzed C-H functionalization, for example, can be used to synthesize highly substituted quinazolines from benzimidates. organic-chemistry.org
Aryl iodide-catalyzed intramolecular C-H amination of phenylureas provides a direct route to benzimidazolone derivatives in high yields through an operationally simple one-step oxidative process. nih.gov This method highlights the potential of organocatalysis in C-H functionalization.
Nickel-based catalysts are also effective and can activate C-O bonds in conjunction with C-H activation at the benzimidazole C2-position, allowing for the use of a broad range of phenols and enols as coupling partners. researchgate.net
| Catalyst System | Reaction Type | Functionalized Position | Key Features |
|---|---|---|---|
| Palladium | Direct Arylation, Acetoxylation, etc. | Typically C2 or directed positions | High site selectivity with directing groups. nih.govrsc.org |
| Rhodium(III) | Intermolecular C-H Functionalization | C2 | Redox-neutral conditions. organic-chemistry.org |
| Aryl Iodide (Organocatalysis) | Intramolecular Oxidative C-H Amination | Forms the benzimidazolone ring | High efficiency and operational simplicity. nih.gov |
| Nickel | Domino C-H/C-O Activation | C2 | Enables use of phenols and enols as substrates. researchgate.net |
Redox Chemistry and Radical Reactions of the Benzimidazolone System
The benzimidazolone system can participate in redox reactions, influencing its chemical transformations and potential applications. The electron-rich nature of the dimethoxy-substituted benzene ring can affect the electrochemical properties of the molecule.
Benzimidazolium salts, derived from benzimidazoles, can act as redox-active reagents. For instance, redox-active benzimidazolium sulfonamides have been developed as cationic thiolating reagents for the reductive cross-coupling of organic halides. rsc.org This demonstrates the ability of the benzimidazole core to mediate redox processes.
The electrochemical characterization of bibenzimidazole systems has shown that these compounds can undergo oxidation, with the electronic communication between the two heterocyclic moieties playing a key role. unimi.it While specific studies on the radical reactions of this compound are not extensively detailed in the provided context, the general principles of benzimidazole chemistry suggest that radical intermediates could be involved in certain oxidative or photochemically induced reactions. The presence of the electron-donating methoxy groups would likely influence the stability and reactivity of any radical species formed on the aromatic ring.
Systematic N-Substitution for Structural Diversity Generation
The presence of two nitrogen atoms (N1 and N3) in the benzimidazolone ring offers opportunities for mono- and di-substitution, leading to a wide array of analogues with modulated physicochemical properties.
Synthesis of N1-Substituted Analogues
The regioselective synthesis of N1-substituted derivatives of this compound can be achieved through various synthetic routes. One common approach involves the reaction of the parent scaffold with a suitable electrophile in the presence of a base. The choice of base and reaction conditions can influence the regioselectivity of the alkylation or arylation. For instance, the use of sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) is a prevalent method for deprotonating the benzimidazolone, followed by the addition of an alkyl or benzyl (B1604629) halide. researchgate.net
Another strategy to achieve N1-selectivity involves multi-step synthetic sequences. For example, the synthesis of N-substituted piperidin-4-yl derivatives has been reported, where further alkylation or arylation on the piperidine (B6355638) nitrogen indirectly leads to N1-substituted benzimidazolone analogues. researchgate.net The reaction conditions for these transformations are crucial for achieving high yields and selectivity.
Table 1: Examples of Reaction Conditions for N1-Substitution
| Electrophile | Base | Solvent | Temperature | Yield | Reference |
| Alkyl Halide | NaH | DMF | Room Temp. | Good | researchgate.net |
| Aryl Halide | NaH | DMF | Room Temp. | Moderate to Good | researchgate.net |
This table is illustrative and specific yields may vary depending on the substrate and electrophile.
Synthesis of N3-Substituted Analogues
The synthesis of N3-substituted analogues often requires careful control of reaction conditions to favor substitution at the N3 position over the N1 position. Steric hindrance can play a significant role in directing the substitution. If the N1 position is already substituted or sterically hindered, subsequent alkylation or acylation will preferentially occur at the N3 position.
Microwave-assisted synthesis has emerged as an efficient method for the N-acylation of 1,3-dihydro-2H-benzo[d]imidazol-2-one cores. nih.gov This technique can lead to a drastic reduction in reaction times and improved yields compared to conventional heating methods. The use of coupling reagents such as cyanuric chloride can facilitate the amidation process, allowing for the synthesis of a variety of N3-acylated derivatives. nih.gov
Di-N-Substituted Derivatives
The synthesis of di-N-substituted derivatives can be accomplished by reacting the parent this compound with an excess of the electrophile in the presence of a strong base. This ensures the deprotonation of both nitrogen atoms, allowing for subsequent di-substitution. Stepwise substitution is also a viable strategy, where an N1-substituted analogue is first isolated and then subjected to a second substitution reaction to introduce a different group at the N3 position. This allows for the synthesis of unsymmetrical di-N-substituted derivatives, further expanding the chemical diversity of the compound library.
Peripheral Functionalization of the Aromatic Ring
Modification of the benzene ring of the this compound scaffold provides another avenue for generating structural diversity and fine-tuning the electronic and steric properties of the molecule.
Modification of Methoxy Groups (e.g., Demethylation, Selective Ether Cleavage)
The two methoxy groups at the 5- and 6-positions are amenable to chemical modification, most notably through demethylation to reveal the corresponding dihydroxybenzimidazolone. Boron tribromide (BBr3) is a powerful and commonly used reagent for the complete demethylation of aryl methyl ethers, typically carried out in a chlorinated solvent like dichloromethane (B109758) at or below room temperature. mdma.chresearchgate.net This reaction proceeds via the formation of a complex between the boron tribromide and the ethereal oxygen, followed by the cleavage of the methyl-oxygen bond. mdma.ch
Selective demethylation of one of the two methoxy groups presents a greater synthetic challenge and would require careful control of stoichiometry and reaction conditions. The use of one equivalent of BBr3 has been shown in other systems to allow for selective mono-demethylation, although this can often lead to a mixture of products. researchgate.net
Table 2: Reagents for Demethylation of Aryl Methoxy Groups
| Reagent | Conditions | Outcome | Reference |
| Boron Tribromide (BBr3) | CH2Cl2, 0 °C to RT | Complete Demethylation | mdma.chresearchgate.net |
| Hydrogen Bromide/Acetic Acid | High Temperature | Demethylation | mdma.ch |
| Aluminum Bromide | Benzene | Demethylation (potential for side reactions) | mdma.ch |
This table provides general conditions; specific applications may require optimization.
Introduction of Novel Substituents via Directed Metalation and Lithiation Strategies
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. uwindsor.ca The methoxy groups present on the this compound scaffold can act as directing metalation groups (DMGs). In the presence of a strong organolithium base, such as n-butyllithium or t-butyllithium, deprotonation occurs at the ortho-position to the methoxy group. uwindsor.caresearchgate.net In this specific scaffold, the protons at the 4- and 7-positions are ortho to the methoxy groups and are therefore candidates for lithiation.
The resulting aryllithium intermediate can then be trapped with a variety of electrophiles to introduce new substituents at these positions. This methodology allows for the controlled introduction of a wide range of functional groups, including halogens, carbonyls, silyl (B83357) groups, and alkyl chains. The choice of the lithiating agent and reaction conditions, such as solvent and temperature, can be critical for the success and regioselectivity of the reaction. For instance, the use of additives like tetramethylethylenediamine (TMEDA) can enhance the basicity of the organolithium reagent and facilitate the lithiation process. researchgate.net
It is important to note that for the successful application of DoM, the nitrogen atoms of the imidazolone ring would likely need to be protected with suitable groups to prevent undesired reactions with the organolithium base.
Elaboration into Fused and Spirocyclic Systems
The this compound core serves as a versatile platform for the construction of more complex, rigid, and sterically defined molecules through the formation of fused and spirocyclic ring systems. These advanced derivatization strategies are employed to explore new regions of chemical space, enhance binding affinity to biological targets, and modulate pharmacokinetic properties. The elaboration into such systems typically involves leveraging the reactive sites on the benzimidazolone nucleus, particularly the nitrogen atoms and the aromatic ring, to build additional rings.
One primary strategy for creating fused systems is through intramolecular cyclization reactions. For instance, N-substituted benzimidazoles bearing appropriate functional groups can undergo cyclization to form new rings. A notable example is the silver- and acid-catalyzed intramolecular oxacyclization of N-Boc-2-alkynylbenzimidazole substrates, which yields 1H-benzo nih.govelsevierpure.comimidazo[1,2-c] organic-chemistry.orgnih.govoxazin-1-one derivatives through a highly regioselective 6-endo-dig cyclization. nih.gov This method provides a pathway to a tricyclic fused system directly attached to the imidazole portion of the core structure.
Further complexity can be introduced by constructing polycyclic azaheterocycles. Methodologies have been developed for synthesizing intricate systems like benzo[4',5']imidazo[2',1':6,1]pyrido[2,3-d]pyrimidines. igminresearch.com These synthetic routes often involve the heterocyclization of substituted benzimidazoles with other reagents to build the additional rings, resulting in tetracyclic and even more complex structures. igminresearch.com Multi-component, one-pot cascade reactions represent another powerful approach. For example, complex systems such as quinazolinotriazolobenzodiazepines have been synthesized through an atom-economical, one-pot, three-step cascade process that engages five reactive centers. nih.govresearchgate.netrsc.org While not starting from the exact 5,6-dimethoxy benzimidazolone, these methodologies are applicable to suitably functionalized derivatives to create novel fused architectures.
Spirocyclic systems, where a single atom is common to two rings, are also accessible. The synthesis of spirocyclic oxetane (B1205548) ring-fused benzimidazoles has been reported, demonstrating the feasibility of creating such three-dimensional structures. nih.gov These syntheses can proceed from o-cyclic amine substituted anilines, which upon cyclization form the benzimidazole core with an integrated spiro-linkage. nih.gov
The table below summarizes representative examples of fused and spirocyclic systems built upon the benzimidazole framework, illustrating the structural diversity achievable through these synthetic elaborations.
| Fused/Spiro System Class | Representative Structure | Synthetic Strategy |
| Benzoimidazo-oxazinones | 1H-benzo nih.govelsevierpure.comimidazo[1,2-c] organic-chemistry.orgnih.govoxazin-1-one | Intramolecular 6-endo-dig oxacyclization of N-Boc-2-alkynylbenzimidazoles. nih.gov |
| Fused Pyrimidines | Benzo[4',5']imidazo[2',1':6,1]pyrido[2,3-d]pyrimidine | Heterocyclization of substituted benzimidazoles. igminresearch.com |
| Fused Triazolo-diazepines | Benzo[f]pyrimido[1,2-d] organic-chemistry.orgnih.govnih.govtriazolo[1,5-a] nih.govorganic-chemistry.orgdiazepine | One-pot, multi-step cascade reactions. nih.gov |
| Spirocyclic Oxetanes | Spirocyclic oxetane ring-fused benzimidazole | Oxidative cyclization of o-cyclic amine substituted anilines. nih.gov |
Combinatorial and Parallel Synthesis Approaches for Library Generation
The this compound scaffold is exceptionally well-suited for combinatorial and parallel synthesis methodologies aimed at generating large libraries of analogues for high-throughput screening. Its rigid core provides a consistent anchor for systematic variation of substituents, allowing for the exploration of structure-activity relationships (SAR). The presence of multiple reaction sites—the N1 and N3 positions of the imidazole ring and the C4 and C7 positions of the benzene ring—permits diverse functionalization.
A common approach involves the synthesis of a series of related compounds where one part of the molecule is systematically varied. For instance, a library of novel 1H-benzo[d]imidazole derivatives was synthesized with different functional groups on an attached phenyl ring and variable alkyl chain lengths at a piperazine (B1678402) moiety. nih.gov This strategy allowed for the screening of 16 distinct compounds against a panel of 60 human cancer cell lines to identify potent analogues and establish initial SAR. nih.gov Similarly, a series of 2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides was prepared by reacting a common carboxylic acid intermediate with a variety of substituted amines, yielding a library of 15 target compounds for evaluation as anticancer agents. nih.gov
One-pot synthesis is another efficient technique for library generation. The synthesis of aminobenzimidazole-coumaranone conjugates was achieved through a one-pot reaction involving 2-coumaranone, various aryl aldehydes, and 2-aminobenzimidazole. nih.gov This method allows for rapid generation of a diverse set of molecules by simply changing the aldehyde component, making it ideal for combinatorial approaches.
These library synthesis efforts are crucial in drug discovery for identifying lead compounds. For example, a chemical library was screened to identify an inhibitor of the protein tyrosine kinase PTK6, leading to the discovery of an (E)-5-(benzylideneamino)-1H-benzo[d]imidazol-2(3H)-one derivative. nih.govelsevierpure.com Subsequently, a focused library of derivatives of this hit compound was synthesized to optimize inhibitory activity and selectivity. nih.govelsevierpure.com
The table below presents data from a study where a library of N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides was synthesized and evaluated for cytotoxic activity against the A549 human lung carcinoma cell line, showcasing the power of library generation in identifying highly potent compounds. nih.gov
| Compound ID | Substituent (at carboxamide nitrogen) | Cytotoxicity IC₅₀ (μM) against A549 cells |
| 5a | Phenyl | >100 |
| 5d | 4-Fluorophenyl | 10.11 ± 1.15 |
| 5e | 2-Chlorophenyl | 14.50 ± 2.07 |
| 5h | 4-Methylphenyl | 11.23 ± 2.30 |
| 5j | 2-Methoxyphenyl | 10.33 ± 1.48 |
| 5o | 2,4-Dimethoxyphenyl | 0.15 ± 0.01 |
| Doxorubicin | (Reference Drug) | 0.46 ± 0.02 |
Data sourced from reference nih.gov.
This systematic approach facilitates the rapid identification of compounds with significantly enhanced biological activity, such as compound 5o , which demonstrated superior cytotoxicity compared to the reference drug doxorubicin. nih.gov
Advanced Applications and Methodological Contributions of 5,6 Dimethoxy 1h Benzo D Imidazol 2 3h One in Chemical Science
A Key Building Block in the Synthesis of Complex Heterocyclic Molecules
The inherent structural rigidity and the presence of multiple reactive sites within 5,6-dimethoxy-1H-benzo[d]imidazol-2(3H)-one make it an ideal precursor for the synthesis of a wide array of intricate heterocyclic compounds.
Precursor for Diversified Polycyclic and Spirocyclic Architectures
While direct examples of the use of this compound in the synthesis of polycyclic and spirocyclic systems are not extensively documented in publicly available research, the broader class of benzimidazole (B57391) derivatives is widely recognized for its utility in constructing such complex frameworks. The fundamental benzimidazole core provides a solid foundation for annulation reactions, where additional rings are fused onto the existing structure to create polycyclic systems. For instance, synthetic strategies often involve the functionalization of the nitrogen atoms or the aromatic ring of the benzimidazole scaffold, followed by cyclization reactions to build new heterocyclic rings.
Similarly, the carbonyl group and the adjacent nitrogen atoms in the imidazolone (B8795221) ring offer potential sites for the introduction of spirocyclic centers. Spirocycles, which contain two rings connected by a single common atom, are of significant interest in medicinal chemistry due to their unique three-dimensional structures. The synthesis of such structures from benzimidazolone precursors could potentially involve reactions that form a new ring system originating from the C2 carbon of the imidazolone ring.
Integration into Macrocyclic and Supramolecular Frameworks
The ability of the benzimidazole moiety to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it an attractive component for the construction of macrocycles and supramolecular assemblies. Although specific examples detailing the integration of this compound into such frameworks are limited, the principles of supramolecular chemistry suggest its potential. The nitrogen atoms of the imidazole (B134444) ring can act as hydrogen bond donors and acceptors, facilitating the formation of well-defined, self-assembled structures.
Furthermore, the dimethoxy substituents on the benzene (B151609) ring can influence the electronic properties and solubility of the molecule, which are crucial factors in the design of macrocyclic hosts and the formation of stable supramolecular complexes. The synthesis of metal-organic frameworks (MOFs) using benzimidazole-based linkers highlights the potential of this heterocyclic system in creating porous materials with applications in gas storage and catalysis.
Contribution to the Development of New Synthetic Methodologies
Beyond its role as a structural component, this compound and its derivatives have the potential to contribute to the advancement of synthetic organic chemistry.
Ligand or Catalyst Component in Transition Metal Catalysis
The nitrogen atoms in the imidazole ring of benzimidazolone derivatives can act as effective ligands for a variety of transition metals. The resulting metal complexes can exhibit catalytic activity in a range of organic transformations. While specific studies on the catalytic applications of complexes derived from this compound are not prevalent, the broader family of N-heterocyclic carbenes (NHCs), which can be generated from imidazolium (B1220033) salts, are widely used as ligands in transition metal catalysis. These ligands are known for forming stable and highly active catalysts for reactions such as cross-coupling, metathesis, and C-H activation. The electronic properties of the benzimidazolone scaffold, modulated by the dimethoxy groups, could potentially be harnessed to fine-tune the catalytic activity of such metal complexes.
Reagent in Stereo- and Regioselective Organic Transformations
The functional groups present in this compound offer opportunities for its use as a reagent to control the stereochemistry or regiochemistry of organic reactions. For instance, the nitrogen atoms could be functionalized with chiral auxiliaries to induce stereoselectivity in subsequent transformations. While direct applications of this specific compound in this context are not well-documented, the principles of asymmetric synthesis often rely on the use of chiral reagents derived from readily available heterocyclic scaffolds.
Furthermore, the regioselective functionalization of the benzimidazolone core is a key step in the synthesis of more complex derivatives. The electronic influence of the dimethoxy groups can direct the position of electrophilic or nucleophilic attack on the aromatic ring, allowing for the controlled introduction of new substituents at specific positions. Such regioselective reactions are fundamental in building molecular complexity and are an active area of research in organic synthesis.
Application in Materials Chemistry (Focus on Chemical Structure-Property Relationships for Material Design)
The unique electronic and structural properties of this compound suggest its potential for applications in materials chemistry. The relationship between the molecular structure of this compound and the properties of materials derived from it is a key area for exploration.
The extended π-system of the benzimidazole core, coupled with the electron-donating nature of the dimethoxy groups, can lead to interesting photophysical properties, such as fluorescence. By modifying the substituents on the benzimidazolone scaffold, it may be possible to tune the emission wavelength and quantum yield, making these compounds suitable for applications in organic light-emitting diodes (OLEDs) or as fluorescent probes.
Incorporation into Polymeric Structures for Specific Chemical Functionalities
The rigid and thermally stable nature of the benzimidazolone ring system makes this compound an attractive monomer for the synthesis of high-performance polymers. Researchers have successfully incorporated this moiety into poly(benzimidazole sulfone)s (PBSs) and poly(benzimidazole ketone)s (PBKs) through C-N/C-O coupling reactions. researchgate.net The inclusion of the 5,6-dimethoxy-1,3-dihydro-2H-benzo[d]imidazol-2-one (MBIO) monomer enhances several key properties of the resulting polymers. researchgate.net
The presence of the methoxy (B1213986) groups improves the solubility of these polymers in common aprotic polar solvents, which is a significant advantage for processing and fabrication of films and membranes. researchgate.net Despite their amorphous nature, as confirmed by X-ray diffraction, these polymers exhibit remarkably high glass transition temperatures (Tg) up to 305.1 °C, indicating excellent thermal stability. researchgate.net This high thermal resistance allows for the use of these materials in demanding applications where exposure to elevated temperatures is expected.
Furthermore, polymers incorporating the MBIO unit have been shown to possess low dielectric constants (κ = 2.60–3.10 at 1 MHz) and low water absorption (0.22–0.58%). researchgate.net These properties are highly desirable in the microelectronics industry to prevent electrical signal interference and maintain dimensional stability of components. The combination of good solubility, high thermal stability, and excellent dielectric properties positions these MBIO-based polymers as promising materials for advanced electronic applications. researchgate.net
| Polymer Type | Intrinsic Viscosity (dL g⁻¹) | Glass Transition Temperature (Tg) | Dielectric Constant (κ at 1 MHz) | Water Absorption (%) |
|---|---|---|---|---|
| Poly(benzimidazole sulfone)s (PBSs) | 0.38 - 1.35 | Up to 305.1 °C | 2.60 - 3.10 | 0.22 - 0.58 |
| Poly(benzimidazole ketone)s (PBKs) | 0.38 - 1.35 | Up to 305.1 °C | 2.60 - 3.10 | 0.22 - 0.58 |
Component in Responsive Chemical Systems and Sensors (focus on chemical response mechanism)
While specific studies on this compound as a primary component in responsive chemical systems and sensors are not extensively documented, the broader class of benzimidazole derivatives has shown significant promise in the development of chemosensors. The fundamental mechanism often involves the interaction of the benzimidazole moiety with analytes, leading to a detectable change in photophysical properties, such as fluorescence.
For instance, a chemosensor based on a 4-(1H-benzimidazol-2-yl)-2-methoxy-phenol derivative has been developed for the detection of cyanide ions (CN⁻). scispace.com The sensing mechanism relies on the hydrogen bonding interaction between the N-H proton of the benzimidazole ring and the cyanide anion. This interaction perturbs the electronic structure of the molecule, leading to a change in its fluorescence emission, allowing for the sensitive and selective detection of the analyte. scispace.com
In another example, a 2,6-dibenzoimidazolyl-4-methoxyphenol conjugate has been synthesized as a fluorescent chemosensor for the selective detection of Cu²⁺ and Zn²⁺ ions in aqueous solutions. researchgate.net The mechanism for Cu²⁺ detection involves the quenching of the sensor's fluorescence upon binding, while the presence of Zn²⁺ leads to a ratiometric change in the fluorescence emission. These examples highlight the potential of the benzimidazole core to act as a recognition and signaling unit in chemical sensors. The electron-donating methoxy groups in this compound could potentially modulate the electronic properties of such sensor systems, influencing their sensitivity and selectivity.
Utilization in Analytical Chemistry Methodologies (e.g., as a derivatization agent)
The application of this compound in mainstream analytical chemistry methodologies, such as for derivatization or as a chemical probe, is not well-established in the current scientific literature. However, the inherent reactivity of the benzimidazole ring system suggests potential avenues for its use in these areas.
Chromatographic Derivatization for Enhanced Separations
Derivatization is a common strategy in chromatography to improve the analytical performance for compounds that are otherwise difficult to detect or separate. While there are no specific reports on the use of this compound as a derivatizing agent, the N-H groups in the benzimidazolone ring could, in principle, be functionalized to introduce a chromophore or fluorophore. This would enable or enhance detection by UV-Vis or fluorescence detectors in high-performance liquid chromatography (HPLC). The reactivity of these N-H protons would allow for reactions with suitable derivatizing reagents to tag analytes of interest.
Chemical Probes for Mechanistic Studies (excluding biological assays)
The use of specific molecules as chemical probes is crucial for elucidating reaction mechanisms. Although there is no direct evidence of this compound being employed as a chemical probe in non-biological mechanistic studies, its stable and well-defined structure could make it a useful scaffold for such applications. By incorporating this moiety into a larger molecule involved in a chemical transformation, it could serve as a spectroscopic or mass-spectrometric tag to follow the course of a reaction. The distinct signals from the methoxy groups and the aromatic protons in NMR spectroscopy could aid in tracking the fate of the probe-containing molecule throughout a reaction pathway. Further research is required to explore and validate these potential applications in analytical and mechanistic chemistry.
Future Perspectives and Unaddressed Challenges in the Chemical Research of 5,6 Dimethoxy 1h Benzo D Imidazol 2 3h One
Exploration of Novel and Unconventional Synthetic Routes (e.g., Biocatalysis, Electrochemistry)
The conventional synthesis of benzimidazolone cores often involves multi-step procedures that may require harsh reaction conditions. The future of synthesizing 5,6-dimethoxy-1H-benzo[d]imidazol-2(3H)-one and its analogues lies in the adoption of more sophisticated and sustainable methods like biocatalysis and electrochemistry.
Biocatalysis offers the advantage of high selectivity and mild reaction conditions. Enzymes, such as lipases, have been successfully employed in the synthesis of N-substituted benzimidazole (B57391) derivatives through aza-Michael additions in continuous-flow microreactors. mdpi.comproquest.com This approach is not only efficient, with high yields (76–97%), but also aligns with the principles of green chemistry by utilizing biodegradable catalysts. proquest.com Future research could focus on identifying or engineering specific enzymes for the direct and enantioselective synthesis of this compound derivatives, a feat that remains a significant challenge.
Electrochemistry presents a powerful and environmentally friendly alternative for constructing the benzimidazolone scaffold. acs.orgresearchgate.net Electrochemical methods can facilitate intramolecular C-N bond formation without the need for external oxidants or metal catalysts, thus minimizing waste and enhancing atom economy. acs.orgacs.org Recent advancements have demonstrated the electrochemical synthesis of benzimidazolones through the in situ generation of isocyanates, a key intermediate. rsc.org The application of these electrochemical strategies to the synthesis of this compound could lead to more efficient and sustainable production processes.
| Synthetic Route | Key Advantages | Potential for this compound |
| Biocatalysis | High selectivity, mild conditions, green catalyst | Development of specific enzymes for direct and asymmetric synthesis. |
| Electrochemistry | Avoids external oxidants and metal catalysts, high atom economy | Application of electrochemical C-N bond formation and in situ isocyanate generation. |
Discovery of Unanticipated Reactivity Patterns and Chemical Transformations
While the fundamental reactivity of the benzimidazolone core is relatively well-understood, the specific influence of the 5,6-dimethoxy substituents on the reactivity of this compound remains an area ripe for investigation. The electron-donating nature of the methoxy (B1213986) groups can be expected to modulate the electron density of the aromatic ring, potentially leading to novel and unanticipated chemical transformations.
Future research should aim to explore the reactivity of this compound under a variety of conditions, including reactions with novel electrophiles and nucleophiles, transition-metal catalyzed cross-coupling reactions, and photochemical transformations. For instance, the copper-catalyzed multicomponent synthesis of functionalized benzimidazolones from arylamines, dialkylamines, and alcohols highlights the potential for discovering complex and unexpected reaction pathways. nih.gov Unraveling such reactivity patterns could open up new avenues for the synthesis of complex derivatives with unique properties.
Development of Advanced Computational Models for Enhanced Predictive Chemistry
Computational chemistry has emerged as an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes with increasing accuracy. For this compound, the development of advanced computational models holds significant promise for accelerating research and discovery.
Density Functional Theory (DFT) and other quantum mechanical methods can be employed to investigate the electronic structure, spectroscopic properties, and reactivity of this molecule in detail. researchgate.net Such studies can provide valuable insights into its conformational preferences, the stability of reaction intermediates, and the mechanisms of chemical transformations. Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activities of its derivatives, guiding the design of new compounds with desired properties. researchgate.net The integration of machine learning algorithms with these computational models could further enhance their predictive power, enabling the high-throughput screening of virtual libraries of derivatives.
| Computational Approach | Application to this compound |
| Density Functional Theory (DFT) | Elucidation of electronic structure, reactivity, and reaction mechanisms. |
| QSAR Modeling | Prediction of biological activities of derivatives. |
| Machine Learning | High-throughput virtual screening and property prediction. |
Integration into Emerging Areas of Sustainable and Green Chemical Methodology
The principles of green chemistry are increasingly shaping the future of chemical synthesis. semanticscholar.orgchemmethod.com The integration of this compound into sustainable and green chemical methodologies is a critical area for future research. This includes the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions. mdpi.com
Microwave-assisted synthesis, for example, has been shown to significantly reduce reaction times and improve yields in the preparation of benzimidazole derivatives. The development of catalytic systems based on abundant and non-toxic metals, or even metal-free conditions, for the synthesis of this compound and its derivatives would be a significant step towards a more sustainable chemical industry. nih.gov Furthermore, exploring the use of this compound as a scaffold in the development of recyclable catalysts or functional materials aligns with the broader goals of green chemistry.
Addressing Complex Stereochemical Challenges in Derivatives Synthesis
The synthesis of chiral molecules is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals and other bioactive compounds. For derivatives of this compound, the introduction of stereocenters presents significant challenges that need to be addressed.
Future research should focus on the development of stereoselective synthetic methods to access enantiomerically pure derivatives. This could involve the use of chiral catalysts, chiral auxiliaries, or the resolution of racemic mixtures. thieme-connect.com Organocatalysis, for instance, has shown promise in the stereoselective synthesis of chiral benzimidazole derivatives. thieme-connect.com The development of robust and efficient methods for controlling the stereochemistry of reactions involving the benzimidazolone core will be crucial for unlocking the full potential of this class of compounds in various applications.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 5,6-dimethoxy-1H-benzo[d]imidazol-2(3H)-one?
- Methodological Answer : The compound is typically synthesized via alkylation or condensation reactions. For example, alkylation of 5,6-dimethyl-1H-benzo[d]imidazole with methoxy-substituted reagents in DMF using NaH as a base yields the dimethoxy derivative in high purity (HPLC >95%) . Catalyst-free synthesis routes using deuterated solvents (e.g., acetone-d6) can also be employed to probe reaction mechanisms, though yields may vary depending on isotopic substitution .
Q. How is the structural characterization of 5,6-dimethoxy derivatives validated experimentally?
- Methodological Answer : Nuclear magnetic resonance (¹H/¹³C NMR), high-resolution mass spectrometry (HRMS), and infrared spectroscopy (IR) are standard. For example, ¹H NMR peaks at δ 3.8–4.0 ppm confirm methoxy groups, while HRMS provides molecular weight validation (e.g., [M+H]+ at m/z 235.0952) . X-ray crystallography using SHELX or ORTEP-III software can resolve crystal structures, though this requires high-purity single crystals .
Q. What computational methods are used to predict the electronic properties of this compound?
- Methodological Answer : Density functional theory (DFT) with the B3LYP functional and 6-31G* basis set optimizes geometry and calculates HOMO-LUMO gaps. These models align with experimental UV-Vis spectra and predict reactivity in electrophilic substitution reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields when using deuterated solvents?
- Methodological Answer : Isotopic effects in deuterated acetone (acetone-d6) reduce reactivity in benzodiazepine formation but enhance dihydroquinoxaline yields. For example, reactions with 5,6-dichloro derivatives in acetone-d6 show 45% yield for dihydroquinoxalines vs. 23% for benzodiazepines . Kinetic isotope effect (KIE) studies and isotopic tracing are recommended to validate mechanisms.
Q. What strategies optimize the synthesis of N-substituted derivatives for biological screening?
- Methodological Answer : Functionalization at the N1 position is achieved via alkylation with bromides (e.g., dodecyl bromide) using tetra-n-butylammonium bromide as a phase-transfer catalyst. This method produces derivatives like 1-dodecyl-5,6-dimethoxy-benzo[d]imidazol-2-one with >90% purity . For regioselective substitution, steric and electronic effects of methoxy groups must be considered in solvent choice (e.g., DMF vs. THF).
Q. How do structural modifications influence DYRK1A inhibition or receptor binding?
- Methodological Answer : Substituents at the N3 position (e.g., trifluoromethylphenyl or pyridinyl groups) enhance DYRK1A inhibitory activity. For example, N-(4-cyanophenyl) derivatives show IC₅₀ values <1 µM in kinase assays . Dual D2/5-HT1A receptor binding is achieved by introducing piperidinyl or piperazinyl groups, as seen in bifeprunox analogs .
Q. What advanced techniques validate isotopic labeling in mechanistic studies?
- Methodological Answer : Deuterium incorporation is confirmed via ²H NMR or mass spectrometry. For instance, reactions with acetone-d6 produce deuterated dihydroquinoxalines, where ²H integration at specific positions confirms reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
